tryptophan N-glucoside

Description

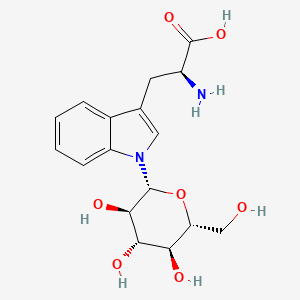

Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O7 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O7/c18-10(17(24)25)5-8-6-19(11-4-2-1-3-9(8)11)16-15(23)14(22)13(21)12(7-20)26-16/h1-4,6,10,12-16,20-23H,5,7,18H2,(H,24,25)/t10-,12+,13+,14-,15+,16+/m0/s1 |

InChI Key |

ZHBHZDMTVVJASV-JOSVURMMSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |

Synonyms |

N(1)-glucospyranosyltryptophan tryptophan N-glucoside tryptophan-N-glucoside |

Origin of Product |

United States |

Natural Occurrence and Distribution

Presence in Plant Species

Research has confirmed the existence of tryptophan N-glucoside in a variety of plant-derived sources. Its formation in plants is believed to be an enzymatic process, as demonstrated by studies involving the application of deuterium-labeled tryptophan to pear fruit, which resulted in the formation of the corresponding labeled N-glucoside. sciforum.netacs.org This suggests a specific metabolic pathway for its synthesis rather than non-enzymatic condensation. sciforum.net

The compound has been consistently detected in numerous fruits and commercially available fruit juices. acs.org High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis is a key technique used to identify this single tryptophan glycoconjugate in fruit extracts. nih.govvulcanchem.com Product ion spectra from these analyses confirm the structure by showing the characteristic loss of an anhydro-sugar moiety from the parent molecule. acs.org Concentrations of this compound in these products can vary, with reported levels ranging from 0.1 mg/L to over 10 mg/L. sciforum.netacs.org Its isolation from pear juice was a critical step in its initial structure elucidation. nih.govacs.org

Table 1: Detection of this compound in Fruits and Juices

| Fruit/Juice Source | Method of Detection | Reported Concentration | Reference |

| Various Fruits | HPLC-MS | - | nih.gov |

| Fruit Juices | HPLC-MS | 0.1 mg/L to > 10 mg/L | sciforum.netacs.org |

| Pear Juice | HPLC-MS, Isolation | Adequate for isolation | nih.govacs.org |

| Fruit Syrup | HPLC-MS/MS | - | sciforum.netacs.org |

| Canned Pears | HPLC-DAD/ESI-MS | 329 to 41890 mg/kg DW | researchgate.net |

| Jackfruit Pulp | Not specified | Reported for the first time | researchgate.net |

| Expressed as tryptophan equivalent. |

The distribution of this compound is not uniform across all plant tissues. Current research primarily documents its presence in the fruits and roots of certain plants. For instance, detailed studies have successfully isolated the compound from fruit pulp and juice. acs.orgresearchgate.net Additionally, related indole (B1671886) alkaloid N-glycosides have been identified in the roots of species like Codonopsis lanceolata, suggesting that root tissues are also sites of synthesis or accumulation. mdpi.com The aerial parts of some plants, such as Salvia limbata, are known to accumulate tryptophan, which is the precursor for this compound. researchgate.net

Specific plant species have been identified as sources of this compound. The compound was successfully isolated from pear juice (Pyrus communis) for detailed structural analysis using NMR spectroscopy. nih.govacs.org It has also been reported in raspberry (Rubus idaeus). vulcanchem.com More recent studies have expanded this list to include jackfruit, where it was identified for the first time in the pulp. researchgate.net In the roots of Codonopsis lanceolata, a related compound, D-indole-3-lactic acid N-β-D-glucopyranoside, was discovered, highlighting the presence of similar N-glycosidic structures in this botanical source. mdpi.com

Table 2: Specific Botanical Sources of this compound and Related Compounds

| Botanical Source | Scientific Name | Plant Part | Compound Identified | Reference |

| Pear | Pyrus communis | Fruit/Juice | This compound | nih.govacs.orgvulcanchem.com |

| Raspberry | Rubus idaeus | Fruit | This compound | vulcanchem.com |

| Jackfruit | Artocarpus heterophyllus | Pulp | This compound | researchgate.net |

| Bonnet Bellflower | Codonopsis lanceolata | Roots | D-indole-3-lactic acid N-β-D-glucopyranoside | mdpi.com |

Isolation from Microbial Sources

Beyond the plant kingdom, derivatives of this compound have been found in microorganisms, particularly bacteria. This indicates that the glycosylation of tryptophan is a metabolic process that occurs across different biological domains.

A notable example is the isolation of N-acetyl-l-tryptophan glucoside (NATG), a secondary metabolite, from a radioresistant bacterial strain identified as Bacillus sp. INM-1. nih.govnih.gov The successful isolation and characterization of NATG from this bacterium confirm that microbial pathways exist for the synthesis of tryptophan N-glycosides. nih.govthapar.edu This discovery underscores the potential of bacteria as a source for these and other related bioactive compounds. nih.gov

Biosynthesis and Enzymatic Formation

Metabolic Origin as a Novel Metabolite

Tryptophan N-glucoside, identified as N1-(β-D-glucopyranosyl-4C1)-L-tryptophan, is a novel metabolite originating from the amino acid L-tryptophan. nih.govacs.org Its discovery in various plant sources has marked it as a significant, naturally occurring tryptophan glycoconjugate. sciforum.netresearchgate.net

Initial investigations into the glycosylation of amino acids largely overlooked tryptophan. sciforum.net However, the detection of a distinct tryptophan-N-glycoside in fruit syrup prompted further study into its occurrence in plants. sciforum.net Subsequent analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) revealed the presence of a single, prominent tryptophan glycoconjugate in numerous fruit extracts and commercial fruit juices. nih.govacs.org Product ion spectra from these analyses consistently demonstrated an N-glycosidic linkage, where a hexose (B10828440) unit is attached to the indole (B1671886) nitrogen of the tryptophan molecule. nih.govacs.org

The biosynthetic origin of this compound was conclusively established through enzymatic glycosylation experiments. nih.gov Research involving the application of deuterium-labeled tryptophan (d5-tryptophan) to pear fruit confirmed its formation through a biological pathway. nih.govacs.orgvulcanchem.com In these studies, the enzymatically formed d5-tryptophan-N-glucoside was detected, while chemically formed glycoconjugates were ruled out. sciforum.net This demonstrated that specific glycosyltransferases within the plant catalyze the N-glycosidic bond formation between glucose and tryptophan. sciforum.netvulcanchem.com This enzymatic process is highly specific, as evidenced by experiments where labeled tryptophan incubated in a model fruit juice (simulating the pH and sugar content of pear juice) did not result in the formation of this compound, negating the possibility of non-enzymatic condensation during storage. sciforum.net

The identification of this compound as a natural metabolite provides a basis for more detailed studies into enzymatic N-glycosylation reactions in the plant kingdom. sciforum.net

Research Findings on this compound Distribution

Detailed research has quantified the presence of this compound across various plant-based products, highlighting its role as a secondary metabolite in plants like Pyrus communis (pear) and Rubus idaeus (raspberry). vulcanchem.com

Table 1: Concentration of this compound in Commercial Fruit Juices

| Fruit Juice | Concentration (mg/L) |

| Pear | > 10 |

| Apple | 0.1 - 1.0 |

| Grape (white) | 0.1 - 1.0 |

| Grape (red) | 0.1 - 1.0 |

| Grapefruit | 0.1 - 1.0 |

| Orange | < 0.1 |

| Pineapple | < 0.1 |

| Passion Fruit | < 0.1 |

Source: Data adapted from studies on tryptophan glycoconjugates in plants. sciforum.net

Further research has identified this compound in coffee beans, revealing significant concentration differences between species. laccei.org This finding suggests its potential utility as a chemical marker for distinguishing between coffee varieties in their raw state, as the compound is unstable during roasting. laccei.org

Table 2: this compound Content in Raw Coffee Beans

| Coffee Species | Average Concentration (mg/kg of dry matter) |

| Coffea arabica (Arabica) | 0.8 ± 0.2 |

| Coffea canephora (Robusta) | 45.4 ± 5.2 |

Source: Data adapted from a review of nitrogenous compounds in coffee beans. laccei.org

Chemical Synthesis Approaches and Methodologies

Synthetic Routes to Tryptophan N-Glucoside

The creation of the N-glycosidic linkage at the indole (B1671886) nitrogen of tryptophan is the central challenge in synthesizing this compound. This requires specific chemical strategies to ensure the correct bond is formed selectively.

The formation of the N-glycosidic bond between tryptophan and glucose is typically achieved through condensation reactions. thapar.eduquora.com In this type of reaction, two molecules, in this case, tryptophan and a glucose derivative, combine to form a single, larger molecule with the elimination of a small molecule, usually water. thapar.edu

Model studies have demonstrated that heating tryptophan with D-glucose can yield various tryptophan glycoconjugates. sciforum.net For instance, reacting tryptophan with aldohexoses like D-glucose, D-galactose, and D-mannose at elevated temperatures (e.g., 80°C) and acidic pH for an extended period can produce N-glycosides, alongside other isomers. sciforum.net However, these conditions often lack specificity. The reaction to synthesize derivatives like N-acetyl-L-tryptophan glucoside is also categorized as a condensation reaction where water is eliminated. thapar.edu The formation of the N-glycosidic bond is an SN1-like process where the anomeric hydroxyl group of the sugar is activated, leaves, and the resulting carbocation is attacked by the nucleophilic indole nitrogen of tryptophan. libretexts.org

Achieving selective N-glycosylation of the tryptophan indole ring is difficult due to the presence of other reactive sites on the molecule and the potential for side reactions. thapar.edu To address this, specific chemical strategies have been developed to direct the glycosylation to the desired nitrogen atom and control the stereochemistry of the new bond.

One effective method for the synthesis of the naturally occurring L-tryptophan N-glucoside involves the use of a protected glucosyl donor. aminer.orgvulcanchem.com The use of 2-O-pivaloylated glucosyl trichloroacetimidate (B1259523) as the glycosyl donor has been shown to successfully yield the desired β-N-In-glucosides. aminer.orgvulcanchem.com This approach helps control the stereochemical outcome, leading to the formation of the correct isomer. vulcanchem.com

In contrast to chemical methods, enzymatic glycosylation demonstrates high specificity. sciforum.netvulcanchem.com Studies on pear fruits have shown that a specific enzymatic process leads exclusively to the formation of N1-(β-D-glucopyranosyl-4C1)-L-tryptophan. sciforum.netacs.org This biological pathway, catalyzed by specific glycosyltransferases, highlights a highly selective route to the N-glucoside that avoids the by-products common in chemical synthesis. vulcanchem.com

The chemical synthesis of this compound is fraught with challenges, primarily the formation of a mixture of products. thapar.edusciforum.net The reactivity of the indole ring of tryptophan means that under reaction conditions, particularly at elevated temperatures, several side reactions can occur. thapar.eduacs.org

The primary by-products that complicate the synthesis and purification of this compound are C-glycosyl conjugates and glyco-tetrahydro-β-carbolines. sciforum.netacs.org

C-glycosyl conjugates: In this by-product, the glucose moiety is attached to a carbon atom of the tryptophan indole ring instead of the indole nitrogen. sciforum.net The electrophilic nature of the indole ring makes it susceptible to attack at various carbon positions. sciforum.net

Glyco-tetrahydro-β-carbolines: These compounds are formed through a Pictet-Spengler type reaction between tryptophan and the aldehyde form of glucose, leading to a cyclized structure. sciforum.net

Model reactions involving heating tryptophan with glucose have confirmed the concurrent generation of N-glycosides, C-glycosyl conjugates, and glyco-tetrahydro-β-carbolines. acs.org The difficulty in separating these structurally similar compounds from the desired N-glucoside product presents a significant purification challenge. thapar.edu

| By-product Type | Description of Formation |

| C-glycosyl conjugates | The glucose molecule attaches to a carbon atom on the indole ring of tryptophan. sciforum.net |

| Glyco-tetrahydro-β-carbolines | Formed via a cyclization reaction between tryptophan and glucose. sciforum.net |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, such as the N-acetylated form, is also an area of research interest, often pursued to modify the compound's properties.

N-acetyl-tryptophan glucoside (NATG) is a derivative that has been synthesized chemically. thapar.edunih.gov The synthesis of NATG typically starts with L-tryptophan and involves a condensation reaction to attach the glucose unit. thapar.edu However, similar to the synthesis of the parent compound, this process is challenging due to the competitive formation of by-products like glyco-tetrahydro-β-carbolines and C-glycosyl conjugates, especially at higher temperatures. thapar.edu The synthesis of this novel molecule has been pursued for research into its potential biological activities. thapar.edunih.gov

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental for the definitive structural confirmation of tryptophan N-glucoside. They provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HH-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound. vulcanchem.com Techniques including 1H (proton), 13C (carbon-13), and two-dimensional correlation spectroscopy (HH-COSY) are employed to confirm the precise atomic connectivity. vulcanchem.comsciforum.net These methods have been instrumental in identifying the compound isolated from natural sources, such as pear juice, as N(1)-(beta-D-glucopyranosyl-(4)C(1))-L-tryptophan. researchgate.net

The key diagnostic feature identified by NMR is the N-glycosidic bond connecting the glucose moiety to the indole (B1671886) nitrogen of the tryptophan backbone. vulcanchem.comresearchgate.net The chemical shift and coupling constant of the anomeric proton (H-1') are particularly revealing. For instance, in one study, the anomeric proton was observed in the 1H NMR spectrum as a doublet at δ 5.42 ppm with a coupling constant (J) of 9.0 Hz. mdpi.com This specific signal, along with correlations observed in HH-COSY and Heteronuclear Multiple Bond Correlation (HMBC) experiments, confirms the attachment of the sugar unit at the N-1 position of the indole ring. sciforum.netmdpi.com The structure of the purified compound has been confirmed through 1H, HH-COSY, and 13C NMR spectroscopy. researchgate.net

Detailed analysis of 1H and 13C NMR data provides the chemical shifts for each proton and carbon atom in the molecule, allowing for a complete structural assignment.

Table 1: Representative 1H and 13C NMR Spectroscopic Data for an Indole Alkaloid N-glycoside in CD3OD mdpi.com This table presents data for a closely related indole alkaloid N-glycoside to illustrate typical chemical shifts.

| Position | δH (ppm) (J in Hz) | δC (ppm) |

| 2 | 7.54 (s) | 126.9 |

| 4 | 7.55 (d, 8.0) | 119.5 |

| 5 | 7.08 (t, 8.0) | 122.2 |

| 6 | 7.16 (t, 8.0) | 120.5 |

| 7 | 7.42 (d, 8.0) | 111.9 |

| 8 | - | 137.9 |

| 9 | - | 109.9 |

| 10 | 3.23 (dd, 14.5, 4.5), 2.96 (dd, 14.5, 8.0) | 37.1 |

| 11 | 4.31 (dd, 8.0, 4.5) | 67.9 |

| 1' | 5.42 (d, 9.0) | 88.0 |

| 2' | 4.10 (t, 9.0) | 78.9 |

| 3' | 3.65 (t, 9.0) | 78.4 |

| 4' | 3.51 (t, 9.0) | 71.6 |

| 5' | 3.49 (m) | 75.1 |

| 6' | 3.88 (dd, 12.0, 2.0), 3.71 (dd, 12.0, 5.0) | 62.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to probe the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. researchgate.net While it is a standard method for characterizing organic compounds, specific IR spectral data for this compound is not extensively detailed in the surveyed literature. mdpi.comresearchgate.net Early experiments on the parent amino acid, tryptophan, have reported resolved bands in the far-IR region, though their assignment for structural analysis was challenging. researchgate.netacs.org In general, IR spectroscopy could be used to identify functional groups present in this compound, such as O-H (hydroxyls), N-H (amine), C=O (carboxyl), and C-O bonds, which are characteristic of its structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to detecting species with unpaired electrons, such as free radicals. ethz.ch The direct characterization of this compound in its ground state is not performed using EPR as it is not a radical. However, the technique is highly relevant for studying its derivatives or related compounds under conditions that generate radicals.

For example, EPR spectrometry has been successfully used to assess the free-radical scavenging potential of a related compound, N-acetyl tryptophan glucoside (NATG). researchgate.net In that study, EPR was used to evaluate the effect of irradiated NATG on its ability to scavenge DPPH radicals and its superoxide (B77818) dismutase (SOD)-like activity. researchgate.net Similarly, EPR is extensively used to study tryptophan radicals within protein structures, where the spin density is concentrated on the indole nitrogen and specific ring carbons. washington.edu While not a primary tool for the initial structure elucidation of this compound, EPR is critical for investigating its potential roles and reactions in free-radical-mediated processes. researchgate.netnih.gov

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the detection, identification, and quantification of this compound in complex mixtures such as food and biological samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used method for analyzing this compound. vulcanchem.comsciforum.net This technique allows for the sensitive and selective detection of the compound in various matrices, including fruit extracts and juices. vulcanchem.comsciforum.net In a typical analysis, the compound is first separated from other components in the sample by HPLC, often using a reversed-phase column, before being ionized and detected by the mass spectrometer. sciforum.net

The use of tandem mass spectrometry (MS/MS) with low-energy collision-induced dissociation (CID) provides characteristic fragmentation patterns that are crucial for structural confirmation. sciforum.net For this compound, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 367. Its fragmentation is dominated by a characteristic loss of the intact anhydro-sugar moiety, resulting in a prominent product ion at m/z 188, which corresponds to the tryptophan backbone. sciforum.net This specific fragmentation is a hallmark of N-glycosidically linked sugars. sciforum.net These characteristic transitions enable the use of selective reaction monitoring (SRM), which provides high sensitivity and specificity, with limits of detection reported to be around 100 ng/mL in food samples. sciforum.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a broadly applied analytical method for the profiling of tryptophan and its related metabolites. nih.govcreative-proteomics.com Its high specificity, sensitivity, and rapid analysis capabilities make it an invaluable tool. creative-proteomics.com The technique has been successfully employed to detect a single tryptophan glycoconjugate, identified as this compound, in extracts from various fruits and fruit juices. researchgate.net

The method's strength lies in its ability to differentiate between isomers based on both chromatographic retention time and specific fragmentation patterns. sciforum.net By analyzing the product ion spectra, researchers can confirm the N-glycosidic linkage of the hexose (B10828440) moiety to the indole nitrogen. researchgate.net LC-MS/MS methods are validated to ensure accuracy and precision for the quantitative estimation of tryptophan metabolites in diverse biological fluids. nih.gov

Table 2: Mass Spectrometric Parameters for this compound Detection sciforum.net

| Parameter | Value | Description |

| Precursor Ion [M+H]⁺ | m/z 367 | The mass-to-charge ratio of the protonated parent molecule. |

| Product Ion 1 | m/z 205 | Corresponds to the loss of the anhydro-sugar moiety (C6H10O5). |

| Product Ion 2 | m/z 188 | Corresponds to the subsequent loss of NH3 from the m/z 205 ion. |

| Ionization Mode | ESI+ | Electrospray Ionization in positive mode. |

| Analysis Mode | SRM | Selective Reaction Monitoring for high sensitivity and specificity. |

Detection of N-Glycosidic Linkage via Product Ion Spectra

The definitive identification of the N-glycosidic linkage in this compound is reliably achieved through tandem mass spectrometry (MS/MS), specifically by analyzing its product ion spectra. researchgate.netvulcanchem.com This technique involves the isolation of the protonated or deprotonated molecular ion of the compound, which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information that is characteristic of the linkage type.

In positive ion mode using electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 367. sciforum.netmdpi.com When this precursor ion is subjected to low-energy CID, it undergoes specific fragmentation patterns. A dominant fragmentation pathway for N-glycosidically linked sugars is the loss of the intact sugar moiety as an anhydro-hexose (C₆H₁₀O₅), corresponding to a neutral loss of 162 atomic mass units (amu). mdpi.com The product ion spectrum of this compound is therefore characterized by a prominent ion at m/z 205, which corresponds to the protonated tryptophan aglycone. sciforum.net

This fragmentation pattern is a key diagnostic feature that distinguishes N-glycosides from other isomers, such as C-glycosides. C-glycosyl compounds, where the sugar is linked via a C-C bond to the indole ring, exhibit a characteristic loss of 120 amu (C₄H₈O₄) under similar CID conditions. mdpi.com The product ion spectra of this compound, obtained from both isolated standards and extracts from natural sources like pear juice, consistently demonstrate the fragmentation characteristic of an N-glycosidic linkage. researchgate.netsciforum.net

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 365 is observed. sciforum.netmdpi.com Low-energy CID of this ion also results in the characteristic loss of the anhydro-sugar moiety (162 amu), confirming the N-glycosidic linkage. mdpi.com

| Ionization Mode | Precursor Ion [M] | m/z | Characteristic Fragment Ions (m/z) | Interpretation |

|---|---|---|---|---|

| Positive ESI | [M+H]⁺ | 367 | 205 | Loss of anhydro-glucose moiety (-162 amu) from the precursor ion, corresponding to the protonated tryptophan aglycone. sciforum.netmdpi.com |

| Negative ESI | [M-H]⁻ | 365 | 203 | Corresponds to the deprotonated tryptophan aglycone after the loss of the anhydro-glucose moiety. sciforum.net |

Quantitative Assessment Methodologies

The quantitative analysis of this compound in various matrices, such as fruit juices and biological samples, is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sciforum.netcreative-proteomics.com This methodology offers high sensitivity, specificity, and accuracy, which are essential for reliable quantification.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other compounds in a complex mixture. sciforum.netmolnar-institute.com The separation is typically achieved on a reversed-phase column. molnar-institute.com Following chromatographic separation, the analyte is detected by a tandem mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap. molnar-institute.com

For quantification, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. sciforum.netmdpi.com This involves monitoring a specific transition from the precursor ion (e.g., m/z 367 for positive mode) to a characteristic product ion (e.g., m/z 205). sciforum.net This specific monitoring enhances the selectivity and sensitivity of the assay.

To ensure accuracy and account for variations in sample preparation and instrument response, stable isotope-labeled internal standards (SIL-IS) are often employed. molnar-institute.commdpi.com A calibration curve is constructed by analyzing a series of standard solutions with known concentrations of this compound, and the concentration in unknown samples is determined by comparing its response to the calibration curve. molnar-institute.com

Validation of the quantitative method is crucial and typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery, following international guidelines. molnar-institute.com For instance, quantitative methods for tryptophan and its metabolites have achieved LOQs in the low ng/mL range, with excellent linearity (correlation coefficient r² > 0.99) over a defined concentration range. molnar-institute.commdpi.comresearchgate.net Studies have successfully quantified this compound in food products, with concentrations in pear juice reported to be around 13.5 ± 1.7 mg/L, and limits of detection for related compounds reaching approximately 100 ng/mL using SRM-based methods. sciforum.net

| Parameter | Methodology/Finding | Source |

|---|---|---|

| Analytical Technique | HPLC-ESI-MS/MS; UHPLC-MS/MS | sciforum.netmolnar-institute.com |

| Quantification Mode | Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | sciforum.netmdpi.com |

| Linearity (r²) | Typically ≥ 0.99 | molnar-institute.complos.org |

| Limit of Detection (LOD) | ~100 ng/mL reported for tryptophan glycoconjugates in food samples. | sciforum.net |

| Limit of Quantification (LOQ) | Ranges from 1 to 200 ng/mL for tryptophan and its metabolites in various methods. | mdpi.comdiva-portal.org |

| Reported Concentration (Pear Juice) | 13.5 ± 1.7 mg/L | sciforum.net |

| Reported Concentration (Pear Fruit) | 7.3 ± 1.4 mg/L | sciforum.net |

Investigation of Biological Activities and Molecular Mechanisms Non Clinical

Roles in Plant Metabolism and Physiology

Tryptophan N-glucoside has been identified as a naturally occurring metabolite in various plant tissues, particularly in fruits and fruit juices. sciforum.netnih.gov Its presence has been confirmed in species such as pears (Pyrus communis) and raspberries (Rubus idaeus). nih.govnih.gov The formation of this compound is not a random chemical event but an enzymatic process, as demonstrated by the conversion of deuterium-labeled tryptophan into its corresponding N-glucoside when applied to pear fruit. sciforum.netnih.gov This enzymatic synthesis suggests a specific and regulated role within the plant's metabolic network. sciforum.net

Glycosylation, the attachment of a sugar moiety to another molecule, is a common strategy in plants to modify the properties of metabolites. This process can increase water solubility, alter chemical reactivity, and facilitate transport and storage. In the case of this compound, the glucose molecule is attached to the indole (B1671886) nitrogen of tryptophan. nih.gov Plants primarily use sucrose for long-distance energy transport because it is a non-reducing sugar, making it less reactive than monosaccharides like glucose during transit. nih.gov The conversion of tryptophan to its N-glucoside may serve a similar purpose: creating a more stable, less reactive form of the amino acid. This stable conjugate could function as a temporary storage form of tryptophan, sequestered within the cell (e.g., in the vacuole) until it is needed for protein synthesis or as a precursor for other metabolites. It may also represent a transportable form of tryptophan, allowing the plant to move this essential amino acid between different cells or tissues in a protected state. researchgate.net

Tryptophan is a crucial precursor for a wide array of biologically active molecules in plants, placing it at a critical junction in the plant metabolome. nih.govnih.gov It serves as the starting point for the biosynthesis of the primary plant growth hormone, auxin (indole-3-acetic acid, IAA), as well as a variety of secondary metabolites involved in defense, such as alkaloids and indole glucosinolates. nih.govmdpi.com The enzymatic conversion of tryptophan to this compound directly impacts the pool of free tryptophan available for these other pathways. sciforum.net

By converting tryptophan into its N-glucoside, the plant can effectively regulate the amount of free tryptophan, thereby modulating the synthesis of auxin and defense compounds. nih.gov This represents a potential control point in balancing resource allocation between growth-related activities (driven by auxin) and defense responses. nih.gov For instance, under conditions where rapid growth is prioritized, the hydrolysis of stored this compound could release free tryptophan to boost auxin production. Conversely, sequestering tryptophan as N-glucoside could limit auxin synthesis while potentially priming the plant for the production of tryptophan-derived defense compounds upon pathogen attack. The formation and breakdown of this compound can be seen as a dynamic mechanism to maintain metabolic homeostasis and respond to changing physiological and environmental cues.

As a direct precursor, the tryptophan metabolic network is integral to both plant growth and defense. mdpi.comiaea.org The regulation of this network, which includes the formation of this compound, is critical for plant survival.

Growth: Tryptophan is the primary precursor for the biosynthesis of auxin (IAA), a phytohormone that governs numerous aspects of plant development, including cell division and elongation, root formation, and vascular tissue development. nih.govgoogle.com The application of tryptophan to plants has been shown to promote growth, an effect attributed to its conversion to IAA. mdpi.comiaea.orggoogle.com The existence of a this compound pool could act as a regulated reserve, ensuring a steady supply of tryptophan for auxin synthesis to support sustained growth.

Defense: Plants utilize tryptophan to synthesize a range of defense compounds to protect against herbivores and pathogens. apsnet.org These include indole glucosinolates, which can be hydrolyzed to release toxic compounds, and phytoalexins like camalexin, which exhibit antimicrobial properties. nih.govnih.govnih.gov The jasmonate signaling pathway, a key regulator of plant immunity, coordinates the supply of tryptophan with the production of these defense metabolites. nih.gov The synthesis of tryptophan-derived defense compounds is a crucial component of the plant's innate immune system. nih.govplantae.org this compound can be considered part of this broader defensive strategy, acting as a stable, non-toxic precursor that can be rapidly converted back to tryptophan when the synthesis of defense compounds is required.

Effects in Experimental Cell and Organismal Models (e.g., Murine Macrophages)

While direct studies on this compound in mammalian cellular models are limited, research on the closely related compound N-acetyl-tryptophan glucoside (NATG) provides significant insight into its potential biological activities, particularly in the context of cellular stress in murine macrophages. nih.govresearchgate.netnih.gov

Studies using the murine macrophage cell line J774A.1 have demonstrated that N-acetyl-tryptophan glucoside (NATG) has potent protective effects against oxidative stress induced by gamma radiation. nih.govresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, can lead to significant cellular damage. Pre-treatment of these macrophage cells with NATG was shown to bolster the cellular antioxidant defense system. nih.gov

Table 1: Effect of NATG Pre-treatment on Antioxidant Enzyme Levels in Irradiated Murine Macrophages

| Antioxidant Enzyme/Molecule | Fold/Percent Increase in NATG Pre-treated Cells vs. Irradiated Cells |

| Catalase | ~3.9-fold |

| Superoxide (B77818) Dismutase (SOD) | 67.52% |

| Glutathione S-transferase (GST) | ~1.9-fold |

| Glutathione (GSH) | ~2.5-fold |

Data sourced from studies on N-acetyl-tryptophan glucoside (NATG) in J774A.1 murine macrophages. nih.govresearchgate.net

The reduction of oxidative stress by N-acetyl-tryptophan glucoside (NATG) is directly linked to a significant decrease in programmed cell death, or apoptosis. nih.govresearchgate.net By mitigating the initial oxidative damage caused by stressors like gamma radiation, NATG prevents the activation of downstream apoptotic signaling cascades. mdpi.com

In studies on irradiated J774A.1 murine macrophages, pre-treatment with NATG resulted in a significant reduction in the apoptotic cell index. nih.gov This anti-apoptotic effect was substantiated by evidence of decreased DNA damage. The Comet assay, a technique used to detect DNA fragmentation characteristic of apoptosis, revealed that NATG-pretreated cells had significantly less DNA damage compared to irradiated-only cells. nih.govresearchgate.net This was observed as a shorter DNA tail length and a higher percentage of intact DNA in the "head" of the comet, indicating enhanced protection of the genome. nih.gov By preventing DNA damage, NATG effectively inhibits a primary trigger for the initiation of apoptosis, thereby promoting cell survival. nih.govresearchgate.net While some tryptophan metabolites, such as those in the kynurenine pathway, have been shown to induce apoptosis in T-cells, the glucoside derivative NATG demonstrates a clear protective and anti-apoptotic role in macrophages. nih.govnih.gov

Interactions with Cellular Redox Status

The direct impact of this compound on cellular redox status is an area of ongoing investigation. While research has established the antioxidant properties of the parent amino acid, L-tryptophan, and several of its metabolites, the specific redox activity of this compound has not been extensively characterized. sonar.chresearchgate.net Tryptophan itself can be easily oxidized and its electrochemical behavior has been studied, providing a basis for understanding the redox potential of its derivatives. mdpi.com

Studies on tryptophan metabolites have shown that hydroxylated derivatives, such as 5-hydroxytryptophan, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid, are effective scavengers of peroxyl radicals. sonar.ch This suggests that modifications to the tryptophan molecule can significantly influence its antioxidant capacity.

Enzymatic and Non-Enzymatic Transformations in Biological Contexts

This compound can be formed through two distinct pathways in biological contexts: enzymatic synthesis and non-enzymatic transformation. sciforum.net

Enzymatic Formation: The biosynthesis of this compound has been clearly demonstrated in certain plants. sciforum.netacs.orgnih.gov Research involving the application of deuterium-labeled tryptophan to pear fruit confirmed that the formation of N(1)-(β-D-glucopyranosyl-(4)C(1))-L-tryptophan is an enzymatic process. researchgate.netacs.orgnih.gov This highly specific reaction yields a single, distinct tryptophan glycoconjugate, indicating a controlled biological pathway. sciforum.net This enzymatic glycosylation represents a novel aspect of tryptophan metabolism in the plant kingdom. sciforum.net

Non-Enzymatic Transformations: In contrast to the specificity of enzymatic synthesis, this compound can also be formed non-enzymatically through the Maillard reaction, also known as non-enzymatic glycation. sciforum.netmdpi.comnih.gov This complex series of reactions occurs between the free amino group of an amino acid and the carbonyl group of a reducing sugar. nih.govmdpi.com

The formation of tryptophan glycoconjugates, including the N-glucoside, is particularly prevalent during the thermal processing and storage of food. sciforum.netcambridge.org Model reactions have shown that heating tryptophan with D-glucose at elevated temperatures (e.g., 80°C) and under acidic conditions (e.g., pH 2) leads to the chemical condensation and formation of various tryptophan glycoconjugates. sciforum.net This non-enzymatic pathway is less selective than the enzymatic route and can result in a complex mixture of products, modifying a significant portion of the available tryptophan in some nutritional samples. sciforum.net The appearance of tryptophan-N-glycoside in heat-treated foods, such as canned pears, is closely correlated with these non-enzymatic browning reactions. researchgate.net

The following tables provide a summary of the conditions and products associated with these transformation pathways.

Table 1: Comparison of this compound Formation Pathways

| Feature | Enzymatic Formation | Non-Enzymatic Formation (Maillard Reaction) |

| Process | Biosynthesis via specific enzymes | Chemical condensation (glycation) |

| Context | In vivo in plants (e.g., pear fruit) | Food processing, storage, heating |

| Specificity | High (forms a single N-glucoside) | Low (forms a mixture of glycoconjugates) |

| Conditions | Physiological conditions within the organism | Elevated temperatures, acidic pH |

| Example Product | N(1)-(β-D-glucopyranosyl-(4)C(1))-L-tryptophan | Tryptophan-N-glycosides, Amadori products |

Table 2: Research Findings on this compound Transformations

| Transformation Type | Study Context | Key Findings |

| Enzymatic | Application of deuterium-labeled tryptophan to pear fruit | Demonstrated the in vivo, enzyme-catalyzed formation of this compound. sciforum.netacs.orgnih.gov |

| Non-Enzymatic | Model reaction heating tryptophan and D-glucose (80°C, pH 2, 12 days) | Resulted in the formation of up to four different tryptophan glycoconjugates. sciforum.net |

| Non-Enzymatic | Analysis of various food samples (e.g., soy sauce, fruit syrup) | Found complex mixtures of tryptophan glycoconjugates, with concentrations from 100 ng/mL to over 10 µg/mL. sciforum.net |

| Non-Enzymatic | Analysis of canned pears | The concentration of tryptophan-N-glycoside was found to be significantly elevated, correlating with processing conditions. researchgate.net |

Future Research Directions and Applications in Academic Contexts

Elucidation of Novel Biosynthetic Enzymes and Pathways

The enzymatic formation of tryptophan N-glucoside has been confirmed in plants, specifically through the glycosylation of deuterium-labeled tryptophan in pear fruit. nih.govnih.govnih.gov This discovery points to the action of specific glycosyltransferases (GTs) that catalyze the formation of the N-glycosidic bond between the indole (B1671886) nitrogen of tryptophan and a glucose molecule. nih.govnih.gov However, the specific enzymes responsible for this transformation have yet to be isolated and characterized.

Future research will undoubtedly focus on identifying and characterizing the UDP-glycosyltransferases (UGTs) involved in tryptophan N-glucosylation. researchgate.netembopress.org In plants, UGTs are a large and diverse family of enzymes known to glycosylate a wide array of small molecules, including plant hormones like auxins and cytokinins, thereby regulating their activity and storage. embopress.orginnovareacademics.inmdpi.com For instance, specific UGTs in Arabidopsis thaliana have been identified to N-glucosylate cytokinins, rendering them inactive. researchgate.net A similar mechanism is proposed for this compound. The identification of the specific UGT genes and their corresponding enzymes will be crucial. This will likely involve a combination of transcriptomic analysis of tissues with high this compound content, followed by heterologous expression and in vitro characterization of candidate UGTs.

Furthermore, the broader biosynthetic pathway leading to and branching from this compound is a key area for exploration. It is currently considered a novel intermediate in tryptophan metabolism in plants. nih.govnih.gov Understanding its position within the complex network of tryptophan-derived compounds, which includes vital molecules like the plant hormone indole-3-acetic acid (IAA), phytoalexins, and glucosinolates, will provide deeper insights into plant biochemistry. nih.gov

Detailed Mechanistic Studies of Biological Roles

The precise biological functions of this compound are largely unknown, presenting a significant opportunity for future investigation. nih.gov It is hypothesized that, similar to the glucosides of other plant hormones and secondary metabolites, this compound may serve as an inactive storage or transport form of tryptophan. nih.govresearchgate.net Glycosylation increases the water solubility and stability of compounds, facilitating their compartmentalization within the cell or transport throughout the plant. mdpi.com

Future studies will need to explore its role in various physiological processes. For example, its accumulation in fruits and seeds suggests a potential role in development and germination. researchgate.netresearchgate.net Additionally, given that many tryptophan-derived compounds are involved in plant defense, it is plausible that this compound could be part of a chemical defense strategy against herbivores or pathogens. nih.govembopress.org Research in insects has also identified UGTs involved in the detoxification of plant-derived indole compounds, suggesting a co-evolutionary aspect to the metabolism of such molecules. frontiersin.org The radioprotective effects observed for a related compound, N-acetyl-L-tryptophan glucoside, in bacterial and mammalian cells also open up avenues to investigate potential protective roles of this compound against cellular stress. sciforum.net

Exploration of Structure-Activity Relationships of Derivatives

The study of structure-activity relationships (SAR) for this compound and its derivatives is a promising area, particularly for applications in medicinal chemistry and pharmacology. While research directly on this compound derivatives is limited, studies on other indole-N-glucosides have demonstrated that modifications to the molecule can significantly alter its biological activity.

A notable example is the development of substituted 3-benzylindole-N-glucosides as potent and selective inhibitors of the human sodium-glucose cotransporter 2 (SGLT2), a target for type 2 diabetes treatment. nih.govacs.org In these studies, researchers systematically modified the indole ring and the benzyl (B1604629) substituent to optimize inhibitory activity and pharmacokinetic properties. nih.gov This demonstrates that the indole-N-glucoside scaffold is amenable to chemical modification to generate compounds with specific biological activities.

Future academic research could explore the synthesis and biological evaluation of a library of this compound derivatives. Modifications could include:

Alterations to the amino acid side chain.

Substitution on the indole ring.

Variation of the sugar moiety.

Such studies would not only elucidate the structural requirements for any native biological activity but also could lead to the discovery of novel bioactive molecules for various applications.

Table 1: Investigated Indole-N-Glucoside Derivatives and Their Activities

| Compound Class | Modification | Target/Activity | Reference |

| 3-Benzylindole-N-glucosides | Substitution on the indole and benzyl moieties | SGLT2 Inhibition | nih.govacs.org |

| Indole-N,N'-glycosides | Symmetrically substituted diindolylmethane | Tumor Suppression | researchgate.net |

| Indirubin-N-glycosides | Glycosylation of the indirubin (B1684374) core | Anticancer | nih.gov |

Development of Advanced Analytical Techniques

The detection and quantification of this compound have primarily relied on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). nih.govnih.govnih.govsci-hub.se This technique has been instrumental in the initial identification of the compound in fruit extracts and for its structural elucidation through the analysis of product ion spectra. nih.govnih.govsci-hub.se Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, HH-COSY, and 13C NMR, has been crucial for confirming the N-glycosidic linkage and determining the compound's definitive structure. nih.govsci-hub.se

While these methods are robust, there is scope for the development of more advanced and high-throughput analytical techniques. Future research could focus on:

Quantitative methods: Developing validated, sensitive, and high-throughput quantitative assays based on LC-MS/MS for the routine analysis of this compound in a wide range of biological matrices.

Novel detection methods: Exploring alternative detection methods, potentially based on specific enzymatic reactions or the development of selective antibodies for use in immunoassays. While novel colorimetric methods are being developed for tryptophan itself, similar approaches could be adapted for its glucosides. frontiersin.org

Imaging techniques: Employing mass spectrometry imaging to visualize the spatial distribution of this compound within plant tissues, which would provide valuable information about its localization and potential transport pathways.

These advancements would facilitate a more comprehensive understanding of the compound's metabolism and function.

Implications for Understanding Tryptophan Homeostasis in Specific Biological Systems

The discovery of this compound has significant implications for our understanding of tryptophan homeostasis in plants. Tryptophan is a crucial precursor for a multitude of essential compounds, and its levels are tightly regulated. nih.govfrontiersin.org The glycosylation of tryptophan represents a potential mechanism for controlling the size of the free tryptophan pool, thereby influencing the metabolic flux into various biosynthetic pathways. researchgate.net

The overexpression of a UGT that glycosylates indole-3-acetic acid (IAA) in Arabidopsis led to a phenotype indicative of auxin deficiency, demonstrating that glycosylation is a key control point in hormone homeostasis. embopress.org It is highly probable that the N-glucosylation of tryptophan serves a similar regulatory role. Future research should investigate how the levels of this compound change in response to different developmental cues and environmental stresses. mdpi.comfrontiersin.org For instance, does the plant accumulate this compound to store excess tryptophan, which can then be released upon demand by the action of β-glucosidases?

Investigating the interplay between this compound and the biosynthesis of other tryptophan-derived metabolites will be a key research area. This will likely involve the use of metabolic profiling and stable isotope labeling studies in wild-type and genetically modified plants (e.g., those overexpressing or lacking the specific UGT). Such studies will help to elucidate the role of tryptophan N-glucosylation in maintaining the delicate balance of tryptophan metabolism, which is essential for normal plant growth and adaptation. nih.gov

Q & A

Q. What methodologies assess this compound's role in plant defense mechanisms?

Q. Contradiction Analysis :

- reports 50% absorption of N-glucoside in rats, while other studies may suggest variability. Address this by conducting species-specific comparative studies and controlling for gut microbiota composition, which influences hydrolysis rates .

- Discrepancies in analytical sensitivity ( vs. 7) highlight the need for cross-validating NMR and MS data with orthogonal methods like X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.